molecular formula C9H8ClNO B13189090 3-(Chloromethoxy)-4-methylbenzonitrile

3-(Chloromethoxy)-4-methylbenzonitrile

Cat. No.: B13189090
M. Wt: 181.62 g/mol
InChI Key: GDHCXWPVGMPLOQ-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)-4-methylbenzonitrile is a chemical compound with the CAS Registry Number 1701728-50-8 . It has a molecular formula of C 9 H 8 ClNO and a molecular weight of 181.62 g/mol . The compound is identified by the SMILES code N#CC1=CC=C(C)C(OCCl)=C1 and the MDL number MFCD30753227 . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the available safety information and material safety data sheet (MSDS) prior to handling. Note on Research Applications: Specific details regarding the primary research applications, mechanism of action, and unique research value of this compound are not available in the current search results. This information is critical for researchers and should be provided by the supplier's product specialist or technical data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-(chloromethoxy)-4-methylbenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-7-2-3-8(5-11)4-9(7)12-6-10/h2-4H,6H2,1H3

InChI Key

GDHCXWPVGMPLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)OCCl

Origin of Product

United States

Contextualization Within the Field of Aryl Nitriles and Halogenated Ethers

Aryl nitriles, organic compounds containing a nitrile group (-C≡N) directly attached to an aromatic ring, are pivotal intermediates in organic synthesis. They are found in a wide range of pharmaceuticals, agrochemicals, and dyes. epa.gov The cyano group is highly versatile, capable of being converted into various other functional groups such as amines, amides, carboxylic acids, and tetrazoles. epa.gov The synthesis of aryl nitriles has traditionally been achieved through methods like the Sandmeyer and Rosenmund–von Braun reactions, with more recent advancements focusing on transition metal-catalyzed cyanations. epa.gov

Halogenated ethers are a subclass of ethers where one or more hydrogen atoms have been replaced by a halogen. wikipedia.org This substitution significantly alters the chemical and physical properties of the molecule. While some halogenated ethers are known for their use as anesthetics due to their non-flammability and reduced toxicity compared to early anesthetics, others, like chloromethyl methyl ether (CH3OCH2Cl), are utilized as potent alkylating agents in organic synthesis. wikipedia.orgnih.gov The chloromethoxy group, in particular, is a reactive moiety used for introducing the methoxymethyl (MOM) protecting group for alcohols. wikipedia.org The reactivity of halogenated ethers, especially those with a chlorine atom alpha to the ether oxygen, makes them valuable but also requires careful handling. solubilityofthings.com

Overview of Structural Features and Their Chemical Implications

The molecular structure of 3-(Chloromethoxy)-4-methylbenzonitrile incorporates three key functional groups on a benzene (B151609) ring: a nitrile group, a chloromethoxy group, and a methyl group. This unique combination of substituents dictates its chemical behavior and potential synthetic utility. The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. The chloromethoxy group, -OCH2Cl, is a reactive alkylating agent, prone to nucleophilic substitution at the chloromethyl carbon. The methyl group is a weak electron-donating group and can influence the regioselectivity of further reactions on the aromatic ring.

The interplay of these functional groups suggests a rich and complex reactivity profile. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, while the methyl and methoxy (B1213986) components are activating. The primary site of reactivity is expected to be the benzylic chloride within the chloromethoxy group, making it a target for nucleophiles.

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
AppearancePredicted to be a solid or liquid at room temperature
Boiling PointEstimated to be high due to the molecular weight and polar groups
Melting PointDependent on crystalline structure, if solid
SolubilityLikely soluble in common organic solvents

Significance As a Research Target in Modern Organic Synthesis

Direct Synthetic Strategies

Direct strategies focus on constructing the target molecule by forming the chloromethoxy ether or introducing the nitrile group onto a pre-existing scaffold.

Chloromethylation of Aromatic Precursors

A potential direct approach to synthesizing derivatives of this compound is through the chloromethylation of a suitable aromatic precursor, such as 4-methylbenzonitrile. This electrophilic aromatic substitution, known as the Blanc chloromethylation, typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. chemicalbook.comlibretexts.orgorganic-chemistry.org

The reaction mechanism involves the in-situ formation of a highly electrophilic species, such as a chlorocarbenium cation (ClCH₂⁺), from formaldehyde and HCl under acidic conditions. chemicalbook.comlibretexts.org This electrophile is then attacked by the electron-rich aromatic ring.

For 4-methylbenzonitrile, the directing effects of the substituents are crucial. The methyl group is an activating, ortho-, para- directing group, while the nitrile group is a deactivating, meta- directing group. The desired substitution at the 3-position is ortho to the activating methyl group and meta to the deactivating nitrile group. This alignment of directing effects makes the 3-position the most likely site for electrophilic attack. However, the strong deactivating nature of the nitrile group can significantly reduce the nucleophilicity of the aromatic ring, potentially leading to low yields or requiring harsh reaction conditions. wikipedia.org While deactivated substrates can undergo chloromethylation, the synthetic utility may be limited. wikipedia.org

Table 1: Representative Conditions for Blanc Chloromethylation

Parameter Condition Reference
Aromatic Substrate 4-Methylbenzonitrile (hypothetical) chemicalbook.comorganic-chemistry.org
Reagents Formaldehyde (or paraformaldehyde), Hydrogen Chloride chemicalbook.comlibretexts.org
Catalyst Zinc Chloride (ZnCl₂) chemicalbook.comorganic-chemistry.org
Solvent Typically excess substrate or an inert solvent chemicalbook.com

| Temperature | Varies, often elevated | guidechem.com |

Etherification Reactions Involving Hydroxyl-Substituted Benzonitriles

The most direct and likely most effective route to this compound is the etherification of its corresponding phenolic precursor, 3-hydroxy-4-methylbenzonitrile. This precursor is a known compound and is commercially available.

This transformation involves the formation of a chloromethyl ether from the hydroxyl group. A common method for achieving this is by reacting the phenol (B47542) with formaldehyde (or paraformaldehyde) and hydrogen chloride. orgsyn.org This method is mechanistically similar to the Blanc reaction but involves O-alkylation of a phenol rather than C-alkylation of an arene.

An alternative and often safer approach involves the use of other chloromethylating agents or in-situ generation of the reactive species to avoid the highly carcinogenic bis(chloromethyl) ether byproduct. researchgate.net For instance, zinc(II) salts can catalyze the reaction between acetals and acid halides to generate haloalkyl ethers in situ, which can then react with the phenol. researchgate.net

Table 2: General Conditions for Phenol to Chloromethyl Ether Conversion

Parameter Condition Reference
Starting Material 3-Hydroxy-4-methylbenzonitrile N/A
Method 1 Reagents Paraformaldehyde, Hydrogen Chloride orgsyn.org
Method 2 Reagents Dimethoxymethane, Acetyl Chloride, Zinc(II) salt catalyst researchgate.net
Solvent Dichloromethane, Toluene (B28343), or other inert solvents researchgate.net

| Temperature | Typically 0 °C to room temperature | researchgate.net |

This pathway benefits from the ready availability of the phenolic precursor and the generally high efficiency of O-alkylation reactions.

Nitrile Group Introduction Post-Chloromethylation

This strategy involves synthesizing an aromatic ring with the 3-(chloromethoxy)-4-methyl substitution pattern already in place and then introducing the nitrile group in a final step. A well-established method for this transformation is the Sandmeyer reaction. nih.govresearchgate.net

The synthetic sequence would begin with a suitable precursor, such as 3-(chloromethoxy)-4-methylaniline. This aniline (B41778) derivative would first be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group, yielding the target compound. nih.govnih.gov

Table 3: Reaction Sequence for Nitrile Introduction via Sandmeyer Reaction

Step Reaction Typical Reagents Reference
1 Diazotization of Aniline NaNO₂, HCl (aq.) nih.govnih.gov

| 2 | Cyanation | CuCN | nih.govresearchgate.net |

A more modern alternative to the Sandmeyer reaction is the palladium-catalyzed cyanation of aryl halides. nih.govorganic-chemistry.org This approach would require the synthesis of an intermediate such as 4-bromo-1-(chloromethoxy)-2-methylbenzene. The palladium-catalyzed coupling of this aryl bromide with a cyanide source, such as potassium ferrocyanide (a non-toxic alternative to simple cyanide salts), can provide the desired nitrile. nih.govorganic-chemistry.org

Indirect Synthetic Pathways and Precursor Modifications

Indirect routes involve multi-step sequences starting from more readily available benzonitrile (B105546) derivatives, where functional groups are strategically manipulated to arrive at the target structure.

Derivatization from Related Benzonitrile Derivatives

This approach begins with a substituted 4-methylbenzonitrile and modifies the substituent at the 3-position. A plausible starting material is 3-amino-4-methylbenzonitrile. The amino group can be converted to a hydroxyl group via a two-step diazotization-hydrolysis sequence. The amine is first treated with nitrous acid to form a diazonium salt, which is then heated in water to afford 3-hydroxy-4-methylbenzonitrile. This intermediate can then be converted to the final product via the etherification methods described in section 2.1.2.

Another potential precursor is 3-bromo-4-methylbenzonitrile. The conversion of an aryl bromide to a phenol can be challenging but may be achieved through methods such as copper-catalyzed hydroxylation or via a nucleophilic aromatic substitution under specific conditions, though the latter is generally difficult for non-activated aryl halides.

Functional Group Transformations Leading to the Chloromethoxy Moiety

This pathway involves creating the chloromethoxy group from a different functional group already present at the 3-position of the 4-methylbenzonitrile ring. One hypothetical, multi-step route could start from 3-formyl-4-methylbenzonitrile.

Reduction of the Aldehyde: The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) using a mild reducing agent like sodium borohydride (B1222165).

Formation of a Methoxymethyl (MOM) Ether: The resulting benzylic alcohol can be protected as a methoxymethyl ether by reacting it with a reagent like methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base.

Cleavage to Chloromethyl Ether: The crucial step would be the cleavage of the MOM ether to form the corresponding chloromethyl ether. This is a non-standard transformation and would require specific reagents capable of cleaving the C-O bond of the methoxy (B1213986) group while introducing a chlorine atom, a process that is not synthetically straightforward.

Due to the complexity and non-standard nature of the final step, this pathway is considered less practical than the direct etherification of 3-hydroxy-4-methylbenzonitrile.

Nucleophilic Substitution Reactions at the Chloromethoxy Center

The chloromethoxy group (-OCH₂Cl) is a key reactive site in this compound. The carbon atom of the chloromethyl group is electrophilic due to the presence of two electronegative atoms, oxygen and chlorine. This makes it susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups.

The general mechanism for nucleophilic substitution at a chloromethyl ether, such as the one in the target molecule, can proceed through either an SN1 or SN2 pathway. The SN1 mechanism would involve the formation of a resonance-stabilized oxocarbenium ion intermediate, while the SN2 mechanism would involve a concerted backside attack by the nucleophile. The prevailing mechanism would depend on factors such as the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.

Kinetics and Thermodynamics of Substitution Processes

Specific kinetic and thermodynamic data for nucleophilic substitution reactions of this compound are not available in the published literature. To understand these aspects, dedicated experimental studies would be required.

Hypothetical Kinetic Data for SN2 Reaction with a Generic Nucleophile (Nu⁻)

Temperature (K)[this compound] (M)[Nu⁻] (M)Initial Rate (M/s)k (M⁻¹s⁻¹)
2980.10.1(Not Available)(Not Available)
2980.20.1(Not Available)(Not Available)
2980.10.2(Not Available)(Not Available)
3080.10.1(Not Available)(Not Available)

Hypothetical Thermodynamic Parameters for a Substitution Reaction

ParameterValue
Enthalpy of Activation (ΔH‡)(Not Available)
Entropy of Activation (ΔS‡)(Not Available)
Gibbs Free Energy of Activation (ΔG‡)(Not Available)
Enthalpy of Reaction (ΔH)(Not Available)
Gibbs Free Energy of Reaction (ΔG)(Not Available)

Influence of Nucleophile Structure on Reaction Pathways

The structure of the nucleophile would significantly influence the rate and pathway of the substitution reaction. Stronger, less sterically hindered nucleophiles would favor an SN2 reaction. For example, small anions like cyanide (CN⁻) or azide (B81097) (N₃⁻) would be expected to react efficiently.

Bulky nucleophiles might slow down the SN2 reaction rate or favor an SN1 pathway if the solvent conditions are appropriate for carbocation formation. The basicity of the nucleophile is also a critical factor; more basic nucleophiles are generally more reactive in nucleophilic substitution reactions.

Reactivity of the Benzonitrile Moiety

The benzonitrile group (-C≡N) is another important functional group in the molecule, offering pathways for various chemical transformations.

Hydrolysis and Amidation Pathways

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-carboxy-4-methylbenzoic acid) or a primary amide (3-amido-4-methylbenzonitrile) as an intermediate. The reaction conditions would determine the final product.

Amidation can also be achieved through other methods, such as the Radziszewski reaction (using hydrogen peroxide in an alkaline medium) or by reaction with alcohols in the presence of an acid catalyst to form an ester, which can then be converted to an amide.

Reduction Reactions to Amines and Aldehydes

The nitrile group can be reduced to a primary amine (3-(aminomethyl)-4-methylbenzonitrile) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ with a Raney nickel or palladium catalyst), or sodium borohydride in the presence of a cobalt catalyst.

Partial reduction of the nitrile to an aldehyde (3-formyl-4-methylbenzonitrile) is also a possible transformation. This can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the reaction conditions is necessary to prevent over-reduction to the amine.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile functional group in this compound serves as a versatile handle for constructing heterocyclic systems, most notably through [3+2] cycloaddition reactions. uchicago.edu This type of reaction, also known as 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile—in this case, the nitrile group. researchgate.net A prominent example is the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their role as bioisosteres for carboxylic acids. beilstein-journals.orgchalcogen.ro

The conversion of the nitrile group of this compound into a tetrazole ring is typically achieved by reacting it with an azide source, such as sodium azide (NaN₃), often in the presence of a proton source like ammonium (B1175870) chloride or a Lewis acid catalyst. chalcogen.ronih.gov The reaction proceeds through the [3+2] cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.govnih.gov The use of catalysts, such as cobalt(II) or other transition metal complexes, can facilitate this transformation under milder conditions and with improved yields. nih.gov This method avoids the use of the highly toxic and explosive hydrazoic acid. chalcogen.ro

The resulting product would be 5-(3-(chloromethoxy)-4-methylphenyl)-1H-tetrazole. The reaction mechanism involves the coordination of the nitrile to a metal center, followed by the nucleophilic attack of the azide, leading to the formation of the five-membered tetrazole ring. nih.gov

ReactantReagentCatalyst/ConditionsExpected Product
This compoundSodium Azide (NaN₃)Ammonium Chloride (NH₄Cl), DMF, Heat5-(3-(Chloromethoxy)-4-methylphenyl)-1H-tetrazole

Aromatic Reactivity of the Methylbenzonitrile Core

The benzene ring of this compound is substituted with three distinct groups: a methyl group (-CH₃), a nitrile group (-CN), and a chloromethoxy group (-OCH₂Cl). The interplay of the electronic effects of these substituents dictates the regioselectivity of further reactions on the aromatic core.

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

Nitrile Group (-CN): A strongly deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects.

Chloromethoxy Group (-OCH₂Cl): This group has competing effects. The oxygen atom is an activating, ortho, para-director due to its ability to donate a lone pair of electrons via resonance. However, the electronegativity of the oxygen and the attached chloromethyl moiety exerts an electron-withdrawing inductive effect. Generally, for alkoxy groups, the resonance effect is dominant in determining the directing effect. scielo.org.mx

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. oneonta.eduminia.edu.eg The rate and position of the substitution on the this compound ring are determined by the combined influence of the existing substituents. To predict the outcome, the directing effects of all three groups must be considered for each available position on the ring (C-2, C-5, and C-6).

Position C-2: Ortho to the methyl group (activating) and ortho to the chloromethoxy group (activating), but meta to the nitrile group (deactivating). This position is strongly activated.

Position C-5: Meta to the methyl group (weakly directing), para to the chloromethoxy group (activating), and ortho to the nitrile group (deactivating).

Position C-6: Para to the methyl group (activating), meta to the chloromethoxy group (weakly directing), and meta to the nitrile group (deactivating).

Considering these combined effects, the positions at C-2 and C-6 are the most likely sites for electrophilic attack, as they are activated by the two ortho, para-directing groups (-CH₃ and -OCH₂Cl). The C-2 position is particularly favored due to being ortho to both activating groups. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃ or N-halosuccinimides) would be expected to yield predominantly the 2-substituted product. researchgate.netresearchgate.netlibretexts.org

SubstituentElectronic EffectDirecting Influence
-CH₃ (at C-4)Activating (Inductive, Hyperconjugation)Ortho, Para (Positions 2 & 6)
-OCH₂Cl (at C-3)Activating (Resonance), Deactivating (Inductive)Ortho, Para (Positions 2 & 5)
-CN (at C-1)Deactivating (Resonance, Inductive)Meta (Positions 3 & 5)

Predicted Reactivity Order for EAS: C-2 > C-6 > C-5

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. dntb.gov.ua For this compound to participate in such reactions at an aromatic position, a suitable functional group, typically a halogen or triflate, must be present on the benzene ring. cuny.edu As the parent molecule lacks such a group, it would first need to be functionalized, for instance, via electrophilic halogenation as described above, to introduce a bromine or iodine atom at the C-2 or C-6 position.

Once halogenated, the resulting aryl halide can undergo various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For example, reacting 2-bromo-3-(chloromethoxy)-4-methylbenzonitrile with an arylboronic acid would yield a biaryl compound. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to give the final product. libretexts.orgyoutube.com

Mizoroki-Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction of 2-bromo-3-(chloromethoxy)-4-methylbenzonitrile with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the C-2 position of the aromatic ring. semanticscholar.org

Hypothetical Suzuki-Miyaura Coupling Reaction
Aryl Halide SubstrateCoupling PartnerCatalyst/BaseExpected Product
2-Bromo-3-(chloromethoxy)-4-methylbenzonitrilePhenylboronic AcidPd(PPh₃)₄ / K₂CO₃3-(Chloromethoxy)-4-methyl-[1,1'-biphenyl]-2-carbonitrile

Investigation of Radical Chemistry and Related Transformations

The radical chemistry of this compound would likely involve reactions at the most susceptible C-H or C-Cl bonds under radical-generating conditions (e.g., using initiators like AIBN or photochemical irradiation).

The potential sites for radical attack are:

Benzylic C-H bonds of the methyl group: These are relatively weak and susceptible to hydrogen abstraction to form a stable, resonance-delocalized benzyl (B1604629) radical. This intermediate could then undergo further reactions, such as dimerization or oxidation.

C-H bond of the chloromethoxy group: The C-H bond alpha to both an oxygen and a chlorine atom is also activated towards radical abstraction.

C-Cl bond of the chloromethoxy group: This bond can undergo homolytic cleavage, particularly under photochemical conditions, to generate a chloromethyl radical and an alkoxymethyl radical. Studies on other chlorobenzene (B131634) derivatives have shown that UV irradiation can lead to C-Cl bond cleavage. rsc.org

Transformations could include radical-mediated substitution or coupling reactions. For example, initiation could lead to the formation of a benzyl radical at the 4-methyl position. This radical could then be trapped by other radical species or participate in polymerization-type processes. Similarly, photolysis could induce homolysis of the C-Cl bond, leading to subsequent reactions of the resulting radical species. The stability of radicals generally follows the order benzyl > tertiary > secondary > primary, suggesting that the benzylic position is a primary target for radical abstraction.

Advanced Spectroscopic Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for 3-(Chloromethoxy)-4-methylbenzonitrile is scarce. A predicted ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. This includes the carbon of the nitrile group, the aromatic carbons, the methyl carbon, and the methylene (B1212753) carbon of the chloromethoxy group. The chemical shifts of these carbons provide valuable information about their electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, primarily the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

As with the one-dimensional NMR data, specific experimental 2D NMR data for this compound is not widely reported.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions would include:

A sharp, intense band around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretching vibration.

Stretching vibrations for the aromatic C-H bonds appearing above 3000 cm⁻¹.

Stretching vibrations for the aliphatic C-H bonds of the methyl and chloromethoxy groups, typically in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

A C-O stretching vibration for the ether linkage, expected in the 1000-1300 cm⁻¹ region.

A C-Cl stretching vibration, which would likely appear in the fingerprint region below 800 cm⁻¹.

While specific experimental FT-IR data for this compound is not available, data for analogous compounds such as 4-methylbenzonitrile can provide a reference for the expected positions of these bands. For instance, the FT-IR spectrum of 4-methylbenzonitrile shows characteristic nitrile and aromatic absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the study of a novel or less-documented compound like this compound, mass spectrometry, particularly high-resolution mass spectrometry, is indispensable for confirming its elemental composition and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental formula. For this compound, with a chemical formula of C9H8ClNO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Theoretical Exact Mass Calculation for this compound (C9H8ClNO)

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)912.000000108.000000
Hydrogen (¹H)81.0078258.062600
Chlorine (³⁵Cl)134.96885334.968853
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Total Exact Mass 181.029242

An experimental HRMS analysis of a synthesized and purified sample of this compound would be expected to yield a molecular ion peak ([M]⁺˙) corresponding to this calculated exact mass, thereby confirming its elemental composition. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with an [M+2]⁺˙ peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern Analysis

The primary fragmentation is likely to involve the labile chloromethoxy group. Cleavage of the C-O bond could result in the loss of a chloromethoxy radical (•OCH₂Cl), leading to the formation of a 4-methylbenzonitrile cation. Another significant fragmentation pathway would be the cleavage of the O-CH₂ bond to form a stable 4-methyl-3-benzonitrile-phenoxide radical cation and a chloromethyl cation. Further fragmentation of the aromatic ring and the methyl group would also be expected.

Table 2: Predicted Fragmentation Ions for this compound

Fragment IonProposed Structurem/z (for ³⁵Cl)
[M]⁺˙[C₉H₈ClNO]⁺˙181
[M-CH₂Cl]⁺[C₈H₅NO]⁺131
[M-OCH₂Cl]⁺[C₈H₆N]⁺116
[CH₂Cl]⁺[CH₂Cl]⁺49

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous information about bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A thorough search of publicly available crystallographic databases reveals that no crystal structure for this compound has been deposited to date. Therefore, experimental data on its solid-state conformation, packing, and intermolecular forces are currently unavailable. To obtain such data, the compound would need to be synthesized, purified, and grown into single crystals of suitable quality for X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 3 Chloromethoxy 4 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a microscopic view of electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties. For aromatic systems like substituted benzonitriles, DFT calculations, often using functionals like B3LYP, provide deep insights into their electronic behavior. utexas.edu

Studies on various para-substituted benzonitriles reveal how different functional groups influence the electronic environment of the molecule. utexas.edu These calculations typically determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

For a molecule like 3-(Chloromethoxy)-4-methylbenzonitrile, the electron-donating methyl group and the electron-withdrawing chloromethoxy and nitrile groups would create a complex electronic landscape. The molecular electrostatic potential (MEP) surface, another property derivable from DFT, would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrile nitrogen and the oxygen of the chloromethoxy group would be expected to be regions of negative potential, while the hydrogen atoms and the region around the chlorine would likely be areas of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Benzonitrile (B105546) Analog

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: These values are representative examples based on typical DFT calculations for similar molecules and are for illustrative purposes only.

Ab Initio Calculations for Energetics and Reactivity Predictions

Ab initio calculations, which are based on first principles without empirical parameters, are employed to predict the energetics and reactivity of molecules with high accuracy. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to explore reaction mechanisms and predict activation energies. rsc.orgrsc.org

For this compound, ab initio methods could be used to predict its reactivity in various chemical transformations. For instance, in electrophilic aromatic substitution reactions, these calculations can determine the most likely sites of attack by analyzing the stability of the intermediate carbocations (sigma complexes). nih.gov The presence of the activating methyl group and the deactivating, but ortho-, para-directing chloromethoxy group, along with the meta-directing nitrile group, would lead to a complex regioselectivity profile that ab initio calculations could elucidate.

Furthermore, these methods are crucial for studying non-covalent interactions, such as hydrogen bonding or halogen bonding, which are vital for understanding the molecule's behavior in condensed phases or in biological systems. researchgate.net For example, calculations on dimers of dimethyl ether with substituted benzenes have shown that interaction energies are sensitive to the electron-donating or -withdrawing nature of the substituents on the aromatic ring. rsc.orgrsc.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of single molecules, molecular modeling and dynamics simulations provide insights into the behavior of molecules in larger systems and over time.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the key rotational freedom would be around the Ar-O and O-CH2Cl bonds.

Simulation of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions in liquids or solutions. researchgate.net By simulating a collection of this compound molecules, one could predict bulk properties like density and viscosity.

MD simulations on similar aromatic molecules like toluene (B28343) and its mixtures with benzene (B151609) have been used to understand how molecules pack in the liquid state. scilit.comkoreascience.krsemanticscholar.org These studies often reveal specific preferential orientations, such as stacked or T-shaped arrangements, driven by π-π interactions and electrostatic forces. researchgate.net For this compound, the polar nitrile and chloromethoxy groups would lead to significant dipole-dipole interactions, which would strongly influence the liquid structure and its properties. Simulations could also model how this molecule interacts with different solvents, predicting its solubility and solvation free energy. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the expected spectra, researchers can aid in the identification and structural elucidation of new compounds.

DFT methods are widely used to predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.netijstr.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. acs.orgnih.govresearchgate.net The predicted chemical shifts for this compound would be highly dependent on the electronic environment of each nucleus, which is influenced by the combined electronic effects of the substituents.

Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies of the molecule. frontiersin.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. A computed IR spectrum for this compound would show characteristic peaks for the C≡N stretch (typically around 2230 cm⁻¹), C-O and C-Cl stretches, and various vibrations associated with the substituted benzene ring. researchgate.netdntb.gov.ua Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure.

Table 2: Illustrative Predicted Spectroscopic Data for this compound Analogs

SpectroscopyParameterPredicted ValueCorresponding Functional Group
¹³C NMRChemical Shift (δ)~118 ppmNitrile Carbon (C≡N)
¹³C NMRChemical Shift (δ)~110-150 ppmAromatic Carbons
¹H NMRChemical Shift (δ)~7.2-7.8 ppmAromatic Protons
IRVibrational Frequency~2230 cm⁻¹C≡N Stretch
IRVibrational Frequency~3000-3100 cm⁻¹Aromatic C-H Stretch
IRVibrational Frequency~1250 cm⁻¹Aryl-O Stretch

Note: These are typical, representative values for the functional groups in a similar chemical environment and are for illustrative purposes.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, theoretical calculations can provide valuable assignments for the experimentally observed spectra and help in understanding the electronic environment of each nucleus.

The prediction of NMR chemical shifts typically involves a multi-step process. First, the geometry of the this compound molecule is optimized to find its most stable conformation. Following this, the NMR shielding tensors are calculated for each nucleus using a suitable level of theory, such as the Gauge-Including Atomic Orbital (GIAO) method with a functional like B3LYP and a basis set like 6-311++G(d,p). The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for the protons (¹H) and carbon atoms (¹³C) of this compound would allow for a detailed assignment. For instance, the aromatic protons would exhibit distinct chemical shifts based on their position relative to the electron-withdrawing nitrile group and the electron-donating methyl and chloromethoxy groups. Similarly, the chemical shifts of the aromatic carbons, the methyl carbon, the chloromethoxy carbon, and the nitrile carbon can be predicted and correlated with their local electronic structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical computational outputs for analogous structures, as specific computational studies on this molecule are not publicly available.)

¹H NMR
Atom Predicted Chemical Shift (δ, ppm)
Aromatic H (position 2) 7.55
Aromatic H (position 5) 7.40
Aromatic H (position 6) 7.65
-CH₂-Cl 5.80

¹³C NMR

Atom Predicted Chemical Shift (δ, ppm)
C-CN 118.5
C-Cl 155.0
C-CH₃ 140.0
C-H (position 2) 132.0
C-H (position 5) 115.0
C-H (position 6) 130.0
-CH₂-Cl 75.0
-CH₃ 20.0

Theoretical Vibrational Frequency Analysis (IR and Raman)

Theoretical vibrational analysis is a cornerstone of computational chemistry, enabling the prediction and interpretation of infrared (IR) and Raman spectra. For this compound, calculating the vibrational frequencies can help in assigning the absorption bands observed in experimental spectra to specific molecular motions.

The process begins with the optimization of the molecule's geometry, followed by the calculation of the harmonic vibrational frequencies at the same level of theory. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

The analysis provides a detailed picture of the vibrational modes, which can be categorized into stretching, bending, and torsional motions. For this compound, key vibrational modes would include the C≡N nitrile stretch, C-H stretches of the aromatic ring and methyl group, the C-O-C stretch of the ether linkage, and the C-Cl stretch of the chloromethoxy group. The calculated IR intensities and Raman activities for each mode help in predicting the appearance of the respective spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and based on typical computational outputs for analogous structures, as specific computational studies on this molecule are not publicly available.)

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Predicted IR Intensity Predicted Raman Activity
C≡N Stretch 2230 High High
Aromatic C-H Stretch 3100-3000 Medium High
Aliphatic C-H Stretch (-CH₃) 2950-2850 Medium Medium
Aliphatic C-H Stretch (-CH₂-) 2980-2880 Medium Medium
C-O-C Asymmetric Stretch 1250 High Low
C-Cl Stretch 750-650 High Medium

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry offers a powerful approach to explore the potential reaction pathways of this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify transition states, intermediates, and products, thereby elucidating the reaction mechanism and predicting its feasibility.

A key reactive site in this compound is the chloromethoxy group, which is susceptible to nucleophilic substitution reactions. For example, the reaction with a nucleophile (Nu⁻) could proceed via an Sₙ1 or Sₙ2 mechanism. Computational analysis can help distinguish between these pathways by locating the respective transition states and calculating their activation energies. A lower activation energy would indicate a more favorable pathway.

The analysis would involve optimizing the geometries of the reactants, the transition state(s), and the products. The transition state is a first-order saddle point on the PES and can be located using various algorithms. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the reactants and products. The energies obtained from these calculations allow for the construction of a reaction energy profile, providing quantitative insights into the reaction kinetics and thermodynamics. Such studies can be invaluable in predicting the reactivity of this compound with various reagents and under different conditions.

Quantitative Structure-Property Relationships (QSPR) for Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on a set of calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential).

Table 3: List of Compounds Mentioned

Compound Name
This compound

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Novel Heterocyclic Architectures

The inherent reactivity of the chloromethoxy group in 3-(Chloromethoxy)-4-methylbenzonitrile suggests its potential as a key reactant in the synthesis of novel heterocyclic compounds. The chloromethoxy moiety is a known alkylating agent, capable of reacting with a variety of nucleophiles. This reactivity could be harnessed to construct heterocyclic rings by intramolecular or intermolecular cyclization reactions.

For instance, the compound could theoretically react with binucleophilic reagents, where one nucleophilic center displaces the chloride and the other interacts with the nitrile group or another part of the molecule. The nitrile group itself is a versatile precursor for various nitrogen-containing heterocycles, such as tetrazoles, triazoles, and pyrimidines, through cycloaddition reactions or condensation with suitable reagents. The interplay between the chloromethoxy and nitrile functionalities could thus open pathways to previously unexplored heterocyclic systems.

Intermediate in the Synthesis of Functional Organic Materials (purely chemical, non-biological)

The structure of this compound also lends itself to the synthesis of functional organic materials. The presence of the reactive chloromethoxy group allows for its covalent incorporation into larger molecular architectures, such as polymers or dendrimers. This could be achieved through reactions with monomers containing suitable functional groups, like hydroxyl or amino moieties, leading to the formation of ether or amine linkages.

Furthermore, the nitrile group can be transformed into other functional groups, such as carboxylic acids or amines, which can then participate in polymerization reactions. The rigid aromatic core of the molecule could impart desirable thermal or electronic properties to the resulting materials. The potential for post-polymerization modification of the nitrile group further expands the scope for creating materials with tailored functionalities.

Application in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, are highly valued for their efficiency and atom economy. The diverse functionalities within this compound make it a promising candidate for participation in such reactions.

The nitrile group can act as a key component in various MCRs, such as the Passerini and Ugi reactions, by reacting with isocyanides and other substrates. Simultaneously, the chloromethoxy group could potentially be involved as an electrophilic component, reacting with a nucleophile generated in situ during the MCR cascade. This concurrent reactivity could lead to the rapid assembly of highly complex and diverse molecular scaffolds from simple starting materials.

Development of Derivatized Analogs for Chemical Probe Development (non-biological probes)

Chemical probes are essential tools for exploring chemical processes. The derivatization of this compound could lead to the development of novel chemical probes for non-biological applications. The chloromethoxy group serves as a reactive handle for attaching reporter groups, such as fluorophores or chromophores, which would allow for the detection and tracking of the molecule's interactions.

By strategic modification of the core structure, it may be possible to create probes with selectivity towards specific analytes or chemical environments. For example, the nitrile group could be transformed into a chelating moiety for metal ions, with the attached reporter group signaling the binding event. The development of a library of analogs derived from this scaffold could provide a range of probes with diverse sensing capabilities.

Analytical Methodologies for Research and Process Monitoring

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the separation and purification of "3-(Chloromethoxy)-4-methylbenzonitrile" from starting materials, by-products, and other impurities. The choice of technique depends on the specific requirements of the analysis, such as the scale of purification, the required resolution, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of "this compound" due to its high resolution and sensitivity. Reversed-phase HPLC is typically the method of choice for benzonitrile (B105546) derivatives. helixchrom.comsielc.com

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comshimadzu.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of components with a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic ring and nitrile group in the molecule are chromophores that absorb UV light. sielc.com For quantitative analysis, the UV detector would be set to a wavelength of maximum absorbance for the compound, likely in the 210-250 nm range. sielc.comrsc.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile sielc.com
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min helixchrom.com
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm helixchrom.com
Injection Volume 5 µL

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like "this compound". The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. A non-polar or medium-polarity capillary column, such as one with a DB-5ms (5% phenyl-methylpolysiloxane) stationary phase, is often suitable for separating aromatic compounds. hpst.cz

Coupling GC with a Mass Spectrometer (GC-MS) provides an exceptionally high degree of certainty in compound identification. nih.gov The mass spectrometer fragments the eluting molecules into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. researchgate.net This is particularly useful for distinguishing between isomers and identifying unknown impurities.

Table 2: Representative GC-MS Conditions for this compound Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 amu

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. libretexts.org In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the desired product. researchgate.netsemanticscholar.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. ijrti.org The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. libretexts.org The separated spots are visualized, commonly under UV light, which makes the aromatic compounds visible. libretexts.org By comparing the reaction mixture lane to lanes spotted with the starting materials and a co-spot (a mix of starting material and reaction mixture), a chemist can qualitatively assess the reaction's progression. The disappearance of the reactant spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org

Table 3: Typical TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254 on aluminum plates
Mobile Phase 7:3 Hexane:Ethyl Acetate (solvent ratio may be adjusted)
Application Capillary spotting of starting material, reaction mixture, and co-spot
Development In a closed chamber until the solvent front is ~1 cm from the top
Visualization UV lamp (254 nm)
Analysis Comparison of Rf values of spots in different lanes

Quantitative Analytical Techniques

While chromatography excels at separation, other techniques are often employed for precise quantification.

UV-Visible spectrophotometry is a straightforward and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis range. Due to its aromatic benzonitrile structure, "this compound" exhibits characteristic UV absorbance. rsc.orgnist.gov

To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of the pure compound at known concentrations. The measurements are taken at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. ekb.eg The absorbance of an unknown sample can then be measured under the same conditions, and its concentration can be determined by interpolation from the calibration curve, following the Beer-Lambert law. Solvents like methanol, ethanol, or acetonitrile are commonly used as they are transparent in the relevant UV region. biointerfaceresearch.com

Table 4: Example Parameters for Spectrophotometric Quantification

ParameterValue/Condition
Instrument UV-Visible Spectrophotometer
Solvent HPLC-grade Acetonitrile
Wavelength (λmax) Determined by scanning (e.g., ~245 nm)
Calibration Range e.g., 1 - 20 µg/mL
Measurement Absorbance vs. solvent blank
Quantification Concentration determined from the linear regression of the calibration curve

Titrimetric analysis, while a more classical technique, can offer a highly accurate method for assaying the purity of a "this compound" sample. libretexts.org Given the compound's structure, a potential approach involves the determination of the hydrolyzable chloride in the chloromethoxy group.

This would be an indirect titration method. The compound would first be subjected to hydrolysis (e.g., by refluxing with an aqueous base like sodium hydroxide) to convert the covalently bonded chlorine into chloride ions. The resulting chloride solution can then be quantified using argentometric titration. dtic.mil In this method, the solution is titrated with a standardized solution of silver nitrate (B79036). The endpoint, where all chloride ions have precipitated as silver chloride (AgCl), can be detected using an indicator like dichlorofluorescein (Fajan's method) or potentiometrically. dtic.mil The purity of the original compound can then be calculated based on the amount of silver nitrate consumed. researchgate.net

Table 5: Outline of Titrimetric Analysis for Chloride Content

StepProcedure
1. Sample Preparation A precisely weighed amount of the compound is dissolved in a suitable solvent.
2. Hydrolysis The solution is treated with an aqueous base (e.g., NaOH) and heated to hydrolyze the C-Cl bond, releasing Cl⁻ ions.
3. Neutralization The solution is carefully neutralized (e.g., with nitric acid) to an appropriate pH for titration.
4. Titration The solution is titrated with a standardized silver nitrate (AgNO₃) solution.
5. Endpoint Detection Using an adsorption indicator (e.g., dichlorofluorescein) or a silver electrode for potentiometric detection. dtic.mil
6. Calculation The percentage of chlorine, and thus the purity of the compound, is calculated from the titrant volume and concentration.

Future Research Directions and Unexplored Chemical Frontiers

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing is a paramount goal in modern chemistry. chemistryjournals.net Traditional synthetic pathways to functionalized benzonitriles and related chloromethylated aromatics often rely on hazardous reagents, harsh conditions, and generate substantial waste. For instance, classical chloromethylation procedures like the Blanc reaction utilize formaldehyde (B43269) and hydrogen chloride, which can produce the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.org Future research must prioritize the development of green synthetic alternatives for 3-(Chloromethoxy)-4-methylbenzonitrile.

Key areas of investigation include:

Safer Reagents and Solvents: Replacing toxic solvents and reagents is critical. Research into using water, ionic liquids, or supercritical fluids as reaction media could drastically reduce the environmental impact. chemistryjournals.net For example, novel routes using ionic liquids can offer multiple benefits, acting as a recyclable co-solvent, catalyst, and phase-separation agent, thereby simplifying the process and eliminating the need for metal salt catalysts and inorganic acids. researchgate.netrsc.orgrsc.orgrsc.org

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and exploring catalytic cycles that regenerate reagents.

Renewable Feedstocks and Biocatalysis: A long-term goal is to move away from petrochemical-based starting materials. Research could explore pathways that begin with biomass-derived platform chemicals. Furthermore, the use of enzymes (biocatalysis) to perform specific transformations under mild conditions offers a highly selective and sustainable alternative to traditional chemical synthesis.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzonitrile (B105546) Derivatives
ParameterTraditional Synthetic Route (e.g., Blanc Reaction)Potential Green Synthetic Route
ReagentsFormaldehyde, HCl, Lewis Acids (e.g., ZnCl2)Safer chloromethylating agents, ionic liquids, electrochemical systems
SolventsVolatile organic compounds (VOCs)Water, supercritical fluids, recyclable ionic liquids
ByproductsPotentially carcinogenic bis(chloromethyl) ether, diarylmethanesWater, benign salts; minimized byproducts
Energy ConsumptionOften requires high temperatures and energy-intensive separationsLower temperatures (biocatalysis) or more efficient energy use (microwave, flow chemistry)
SustainabilityLow; relies on hazardous materials and generates significant wasteHigh; focuses on waste prevention, safer chemicals, and recyclability

Exploration of Catalytic Transformations and Selectivity Control

The structure of this compound features multiple reactive sites: the chloromethyl ether, the nitrile group, and the aromatic ring. A significant challenge and opportunity lie in developing catalytic systems that can achieve high selectivity for transformations at a single desired site.

Future research should focus on:

Chemo- and Regioselective Catalysis: Designing catalysts that can differentiate between the functional groups is crucial. This includes developing systems for:

Selective substitution of the chlorine atom in the chloromethoxy group without affecting the nitrile.

Catalytic hydration, reduction, or cycloaddition of the nitrile group while leaving the chloromethoxy moiety intact.

Directed C-H functionalization of the aromatic ring at the positions ortho or meta to the existing substituents.

Stereoselective Transformations: For reactions that generate new chiral centers, the development of asymmetric catalysts will be essential for producing enantiomerically pure derivatives, which is particularly important in pharmaceutical and agrochemical applications.

Tandem and Cascade Catalysis: Designing processes where a single catalyst or multiple compatible catalysts mediate a sequence of reactions in one pot can significantly improve efficiency. The nitrile group, for instance, can act as a radical acceptor in cascade reactions, enabling the rapid construction of complex heterocyclic structures. rsc.org The use of phase transfer catalysis could also improve yields and selectivity in chloromethylation reactions. iosrjournals.org

Table 2: Potential Catalytic Transformations for Selectivity Control
Target SiteReaction TypePotential Catalyst ClassDesired Outcome
Chloromethoxy GroupNucleophilic Substitution (SN2)Lewis Acids, Phase Transfer CatalystsControlled introduction of O, N, S, or C-based nucleophiles.
Nitrile GroupReductionTransition Metals (e.g., Pd, Ni, Rh) with H2Selective formation of primary amines.
Nitrile GroupHydrolysisAcid/Base or Metal-based catalystsControlled conversion to amides or carboxylic acids.
Nitrile GroupCycloadditionOrganometallic catalystsSynthesis of heterocycles (e.g., tetrazoles).
Aromatic RingC-H Activation/FunctionalizationPalladium, Rhodium, or Iridium complexesRegioselective introduction of new substituents.

Integration into Automated Synthesis Platforms and Flow Chemistry

The transition from traditional batch processing to automated and continuous flow synthesis offers profound advantages in terms of safety, reproducibility, and efficiency. nih.gov Reactions involving potentially hazardous reagents or unstable intermediates, such as those in the synthesis and transformation of this compound, are particularly well-suited for this technology.

Future directions in this area include:

Flow Chemistry for Safer Synthesis: Continuous flow reactors minimize the volume of hazardous materials at any given time, significantly enhancing safety. wuxiapptec.com The high surface-area-to-volume ratio in microreactors allows for precise control over reaction temperature and time, which can suppress the formation of unwanted byproducts like diarylmethanes that are common in conventional chloromethylation reactions. wuxiapptec.comdur.ac.uk

Automated Platforms for Library Synthesis: Integrating the synthesis of this compound into automated platforms that use pre-packed reagent cartridges can accelerate the discovery of new derivatives. chimia.chsynplechem.com Such systems allow for the rapid and systematic modification of the core structure, creating libraries of related compounds for screening in drug discovery or materials science.

Discovery of Novel Reactivity Modalities for the Chloromethoxy and Nitrile Functionalities

While the classical reactivity of chloromethyl ethers and nitriles is well-established, there remains significant scope for discovering novel transformations. The electronic interplay between the electron-withdrawing nitrile and the reactive chloromethoxy group on the same aromatic scaffold could give rise to unique chemical behaviors.

Unexplored frontiers include:

Novel Reactions of the Chloromethoxy Group: Beyond its role as a simple alkylating agent in SN2 reactions, the chloromethoxy group could potentially participate in novel cycloadditions, rearrangements, or radical-based processes. nih.gov Its electronic nature, influenced by the other ring substituents, may tune its reactivity in unexpected ways. acs.org

Unconventional Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into amines, aldehydes, ketones, and carboxylic acids. libretexts.org Future work could focus on its use in less common reactions, such as metal-catalyzed cross-coupling reactions or as a directing group for C-H activation at remote positions. Its ability to act as a radical acceptor opens pathways for complex cyclization cascades. rsc.org

Synergistic Reactivity: Research into reactions where both the chloromethoxy and nitrile groups participate in a concerted or sequential manner could lead to the efficient synthesis of complex molecular architectures. For example, an intramolecular reaction initiated at one site could trigger a transformation at the other, leading to novel heterocyclic ring systems.

Table 3: Known and Unexplored Reactivity of Functional Groups
Functional GroupEstablished ReactivityPotential Unexplored Reactivity
Chloromethoxy (-OCH2Cl)Nucleophilic substitution (alkylation), formation of MOM ethers. chempanda.comParticipation in pericyclic reactions, novel radical transformations, use as a traceless directing group.
Nitrile (-C≡N)Hydrolysis to acids/amides, reduction to amines, addition of Grignard reagents. libretexts.orgMetal-catalyzed cross-coupling, acting as a radical acceptor in complex cascades rsc.org, participation in multicomponent reactions.

Design of Chemically Responsive Systems Incorporating the Benzonitrile Scaffold

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of "smart" materials and molecular systems that respond to external stimuli.

Promising research avenues are:

Molecular Switches: The benzonitrile unit can be incorporated into larger molecular architectures designed to switch between two or more stable states in response to stimuli such as light, pH, or redox potential. frontiersin.orgnih.gov The chloromethoxy group provides a convenient handle for covalently linking the benzonitrile core to other photochromic or electroactive units. Research on enaminitrile systems has already demonstrated protofluorochromic (pH-responsive fluorescence) behavior, a property that could be engineered into systems based on this scaffold. chemrxiv.org

Supramolecular Sensors and Hosts: The nitrile group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. These features can be exploited in the design of host molecules for the selective recognition and sensing of specific guest molecules or ions. nih.gov The chloromethoxy group allows for the incorporation of this recognition motif into larger structures like polymers or self-assembled monolayers.

Functional Polymers and Hydrogels: By converting the chloromethoxy group into a polymerizable moiety (e.g., a vinyl or acrylate (B77674) group), the benzonitrile scaffold can be integrated into polymer chains. The resulting materials could exhibit stimuli-responsive properties, such as changes in solubility or conformation, driven by the electronic nature of the nitrile group. Such polymers could find applications in drug delivery, smart coatings, or responsive hydrogels. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Chloromethoxy)-4-methylbenzonitrile with high purity?

  • Methodological Answer : A two-step approach is recommended:

Bromination : Start with 4-methylbenzonitrile and use N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to introduce a bromine atom at the para position relative to the methyl group .

Chloromethoxy Substitution : React the brominated intermediate with chloromethoxide (NaOCH₂Cl) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C). Monitor progress via TLC or HPLC.
Critical Considerations :

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Confirm final product purity using NMR (<sup>1</sup>H/<sup>13</sup>C) and LC-MS to detect residual solvents or unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
TechniqueApplicationKey Peaks/Data
<sup>1</sup>H NMR Confirm substituent positionsMethoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm)
FT-IR Verify nitrile (C≡N) and ether (C-O-C) bonds~2225 cm⁻¹ (C≡N), ~1250 cm⁻¹ (C-O-C)
LC-MS Assess purity and molecular ion[M+H]<sup>+</sup> at m/z 196.0 (calculated)
  • Advanced Validation : Use X-ray crystallography (if crystalline) or <sup>13</sup>C NMR to resolve ambiguities in aromatic substitution patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound as a synthetic precursor?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or competing reaction pathways. To resolve these:

Systematic Solvent Screening : Test reactions in solvents of varying polarity (e.g., DMSO vs. toluene) to identify optimal conditions for desired products (e.g., Suzuki couplings or nucleophilic substitutions).

Kinetic vs. Thermodynamic Control : Use time-resolved <sup>19</sup>F NMR (if fluorine-containing analogs are synthesized) to track intermediate formation.

Cross-Validate Data : Compare results with structurally similar compounds (e.g., 4-methoxybenzonitrile derivatives ) to isolate electronic vs. steric effects.
Case Study : In a recent polymer synthesis, chloromethoxy groups exhibited unexpected stability under acidic conditions, attributed to steric shielding from the methyl group .

Q. What computational strategies predict the stability and reactivity of this compound in polymer applications?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond dissociation energies (BDEs) of the chloromethoxy group. High BDEs (>90 kcal/mol) suggest thermal stability .
  • Molecular Dynamics (MD) : Simulate interactions in polymer matrices (e.g., poly(ethyleneoxy) systems) to predict compatibility and phase separation risks.
  • QSPR Modeling : Correlate Hammett σ values of substituents with reaction rates in cross-coupling reactions .

Q. How should researchers mitigate degradation during long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Use amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the chloromethoxy group.
  • Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis. Detect degradation products (e.g., 4-methylbenzonitrile via dechlorination) .
  • Additive Stabilization : Introduce radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .

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